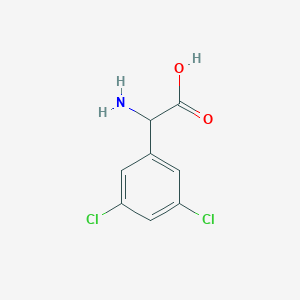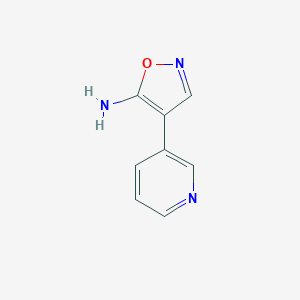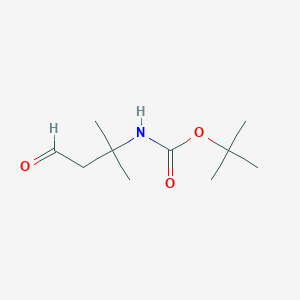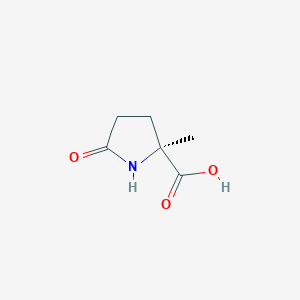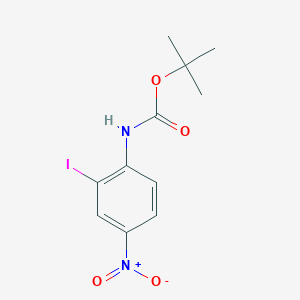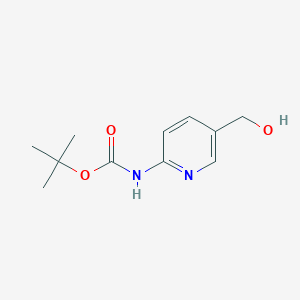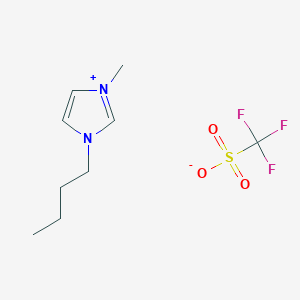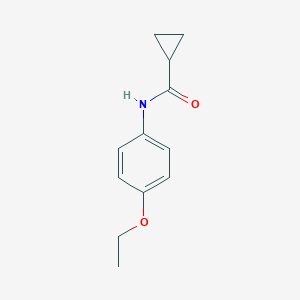
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI), also known as S-CPIT or S-CPIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in various areas such as medicinal chemistry, drug design, and material science.
作用机制
The mechanism of action of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) and the active site of the enzyme. This results in the inactivation of the enzyme, leading to the reduction of the pathological symptoms associated with the disease.
Biochemical and Physiological Effects
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit good pharmacokinetic properties such as good oral bioavailability, high metabolic stability, and low toxicity. It has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system diseases. In addition, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit anti-inflammatory and antioxidant properties, which can further enhance its therapeutic potential.
实验室实验的优点和局限性
The advantages of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high purity, good solubility, and ease of synthesis. However, the limitations of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) include its relatively high cost and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research on Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI). Firstly, the development of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression needs to be further explored. Secondly, the potential application of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in material science such as the development of biosensors and drug delivery systems needs to be investigated. Thirdly, the structure-activity relationship of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be further elucidated to optimize its pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be explored to facilitate its large-scale production.
Conclusion
In conclusion, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising chemical compound that has potential applications in various areas such as medicinal chemistry, drug design, and material science. Its potent inhibitory activity against various enzymes, good pharmacokinetic properties, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
合成方法
The synthesis of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the reaction between 1-cyanopentyl carbamate and tert-butyl chloroformate in the presence of a base catalyst. The reaction yields Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential application in medicinal chemistry and drug design. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has the potential to be developed as a therapeutic agent for these diseases.
属性
CAS 编号 |
180994-28-9 |
|---|---|
产品名称 |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-1-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
PHAKPKRDXZRCHO-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@@H](C#N)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
同义词 |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

